Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-
Description
The compound Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- (CAS: 117702-09-7) is a fused heterocyclic system featuring a pyrido-triazolo-quinazolinone core with an isopropyl substituent at position 6.
Properties
CAS No. |
126884-00-2 |
|---|---|
Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
6-propan-2-yl-2,8,13,14,15-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,4,6,10,12,15-heptaen-9-one |
InChI |
InChI=1S/C15H13N5O/c1-8(2)9-3-4-14-16-11-6-13-12(17-19-18-13)5-10(11)15(21)20(14)7-9/h3-8H,1-2H3,(H,17,18,19) |
InChI Key |
UEKVWVGTQHAXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C(=NC3=CC4=NNN=C4C=C3C2=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyridines and triazoles, which are then fused together under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Exploring its potential as a therapeutic agent for treating diseases, such as cancer or infectious diseases.
Industry: Utilizing its unique chemical properties in the development of new materials, catalysts, or sensors.
Mechanism of Action
The mechanism of action of 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of a particular enzyme, thereby disrupting a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Effects: The 8-isopropyl group distinguishes it from analogs with aryl (e.g., 22a, 22b), halogenated (e.g., 22c), or ester substituents (e.g., compound 4 in ).
- Core Heterocycles: Unlike pyrimidinone-based systems (), the quinazolinone core in this compound may influence ring strain and hydrogen-bonding capacity, affecting binding to biological targets.
Challenges for the Target Compound :
Hypothesized Activity for Target Compound :
- Enhanced lipophilicity from the isopropyl group may improve pharmacokinetic properties (e.g., oral bioavailability) compared to polar analogs.
- The quinazolinone core could confer kinase inhibitory activity, as seen in related enzyme-targeting heterocycles .
Physical and Chemical Properties
Comparison with Analogous Compounds :
- Stability : The triazolo ring is generally stable under physiological conditions, but steric hindrance from isopropyl may slow metabolic degradation compared to smaller substituents .
Biological Activity
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C15H13N5O
- Molecular Weight : 279.2966 g/mol
- CAS Number : 126884-00-2
The compound exhibits its biological effects primarily through inhibition of key kinases involved in cancer progression. Notably, it has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
Anti-Cancer Activity
Numerous studies have evaluated the anti-cancer potential of pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| MCF-7 | 0.15 ± 0.08 | EGFR inhibition |
| HeLa | 2.85 ± 0.74 | Induction of apoptosis |
These results indicate that the compound exhibits potent anti-tumor activity across multiple cancer types.
Apoptosis Induction
Research has demonstrated that pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one can induce apoptosis in cancer cells. In a study involving HCT-116 cells treated with the compound at a concentration of 5.40 µM for 24 hours:
- Early Apoptosis : Increased from 0.55% (DMSO control) to 7.42%.
- Late Apoptosis : Increased from 0.14% (DMSO control) to 25.36%.
This suggests that the compound effectively triggers apoptotic pathways in cancer cells.
Study on EGFR and VEGFR Inhibition
A detailed investigation into the inhibitory effects on EGFR and VEGFR revealed that pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one demonstrates significant potency against these targets:
- EGFR IC50 : Ranged from 0.35 ± 0.11 µM to 3.20 ± 0.15 µM depending on structural modifications.
- VEGFR IC50 : Similar ranges were observed with notable effects on cell cycle arrest at the G1 phase.
These findings underscore the compound's potential as a therapeutic agent in targeting specific pathways involved in tumorigenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
